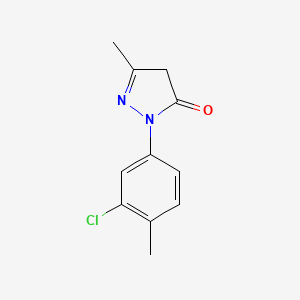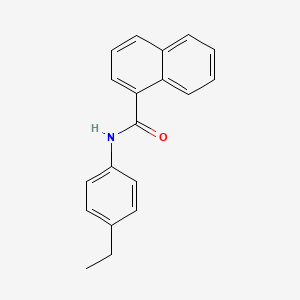![molecular formula C15H18Cl2N2O B5812947 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5812947.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. Diuron belongs to the class of substituted ureas and was first introduced in the 1950s. Since then, it has become one of the most commonly used herbicides due to its effectiveness and low cost.
作用机制
Diuron works by inhibiting photosynthesis in plants. It binds to the D1 protein of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. This results in the inhibition of electron transport and the generation of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a number of biochemical and physiological effects on plants. It inhibits the growth of roots and shoots, reduces the chlorophyll content, and alters the lipid and carbohydrate metabolism. It also affects the expression of genes involved in photosynthesis, stress response, and cell wall biosynthesis.
实验室实验的优点和局限性
Diuron is a widely used herbicide in laboratory experiments due to its low cost and effectiveness. However, it has some limitations. It can be toxic to some plant species and can affect the growth of non-target organisms. It is also persistent in the environment and can accumulate in soil and water.
未来方向
There are several future directions for the research on diuron. One direction is to develop new herbicides with improved properties, such as reduced toxicity and persistence in the environment. Another direction is to study the effects of diuron on non-target organisms, such as insects and microorganisms. Finally, the development of new methods for the detection and removal of diuron from the environment is also an important area of research.
Conclusion:
In conclusion, diuron is a widely used herbicide that has been extensively studied in scientific research. It works by inhibiting photosynthesis in plants and has a number of biochemical and physiological effects. While it is a useful tool for studying the effects of herbicides on plant growth and development, it has some limitations and can be harmful to non-target organisms. There are several future directions for research on diuron, including the development of new herbicides and methods for the detection and removal of diuron from the environment.
合成方法
Diuron can be synthesized by the reaction of 3,4-dichloroaniline and ethyl acrylate followed by the reaction of the resulting product with ethylenediamine. The final product is obtained after purification by recrystallization.
科学研究应用
Diuron is widely used in scientific research to study the effects of herbicides on plant growth and development. It is also used to study the effects of herbicides on the environment and to develop new herbicides with improved properties.
属性
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O/c16-13-7-6-12(10-14(13)17)19-15(20)18-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXZOCBIWPGJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide](/img/structure/B5812876.png)


![3-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5812899.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5812911.png)


![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5812938.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5812944.png)

![4-[(3-methyl-2-thienyl)methyl]thiomorpholine](/img/structure/B5812958.png)
